Product packaging for D,L-Homotryptophan(Cat. No.:CAS No. 26988-87-4)

D,L-Homotryptophan

Cat. No.: B043797
CAS No.: 26988-87-4
M. Wt: 218.25 g/mol
InChI Key: ADJZXDVMJPTFKT-UHFFFAOYSA-N
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Description

D,L-Homotryptophan is a non-proteinogenic amino acid analog of tryptophan that serves as a pivotal tool in biochemical and neurological research. Its primary research value lies in its role as a precursor and intermediate in the biosynthesis of complex alkaloids and its utility in studying neurotransmitter systems. As a racemic mixture, it offers a versatile scaffold for investigating stereospecific enzymatic processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B043797 D,L-Homotryptophan CAS No. 26988-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJZXDVMJPTFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399986, DTXSID101300614
Record name D,L-Homotryptophan
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URL https://comptox.epa.gov/dashboard/DTXSID00399986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Amino-1H-indole-3-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-92-7, 26988-87-4
Record name α-Amino-1H-indole-3-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6245-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D,L-Homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Amino-1H-indole-3-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical and Pharmacological Research Applications of D,l Homotryptophan

Investigations into Tryptophan Analog Metabolism

The study of tryptophan analog metabolism provides insights into the biochemical routes that D,L-homotryptophan may follow. Research on D-tryptophan, one enantiomeric form analogous to D-homotryptophan, shows it is metabolized in both the brain and peripheral systems, primarily converting to metabolites of the kynurenine (B1673888) pathway. frontiersin.org The enzyme D-amino acid oxidase (DAAO) is involved in this process. frontiersin.org Early studies in dogs indicated that D-tryptophan is cleared more rapidly from plasma than L-tryptophan and that there is no significant conversion of the D-isomer to the L-isomer. nih.gov

The metabolism of tryptophan is highly dependent on the specific tissue and the presence of gut microbiota. nih.gov For instance, in rats, the metabolic profiles of tryptophan in the liver and feces are distinctly different. nih.gov The primary routes for L-tryptophan degradation are the kynurenine pathway, which accounts for about 95% of its catabolism, and to a lesser extent, pathways leading to serotonin (B10506), tryptamine, and indolepyruvic acid. nih.gov The use of fluorinated tryptophan analogs, such as 6-fluorotryptophan, has enabled researchers to track metabolic flux through these different pathways using techniques like 19F NMR, demonstrating the differential metabolism in the liver versus the gut. nih.gov These studies on various tryptophan analogs form the basis for understanding the potential metabolic fate of this compound.

Modulation of Biochemical Pathways

Role in Protein Synthesis and Metabolism

L-tryptophan's primary role in the body is as a building block in protein synthesis. nih.gov Tryptophan analogs can be used to probe and manipulate this process. Research has demonstrated the successful incorporation of unnatural amino acids, such as 5-hydroxytryptophan (B29612), into proteins in mammalian cells using an engineered, orthogonal tryptophanyl–transfer RNA (tRNA) synthetase/tRNA pair. nih.gov This technology allows for the site-specific insertion of tryptophan analogs, which can act as probes to study protein structure and function. nih.govtum.de The substitution of tryptophan with analogs containing sulphur and selenium has also been explored to aid in solving the phase problem in protein X-ray crystallography. tum.de Given that only the L-isomer of amino acids is typically used in protein synthesis, it is the L-enantiomer of homotryptophan that would be expected to participate, if at all, in this process. nih.gov

Influence on Serotonin Pathways and Neurotransmitter Function

L-tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). frontiersin.orgnih.gov This synthesis occurs in a two-step process initiated by the enzyme tryptophan hydroxylase (TPH), which converts tryptophan to 5-hydroxytryptophan (5-HTP). youtube.comyoutube.com Subsequently, aromatic L-amino acid decarboxylase converts 5-HTP to serotonin. youtube.com The availability of tryptophan in the brain is a rate-limiting factor for serotonin synthesis. frontiersin.orgnih.gov

Studies on tryptophan isomers have shown that while L-tryptophan administration increases serotonin synthesis, there is no evidence that D-tryptophan does the same. nih.gov This suggests that the stereochemistry of the amino acid is critical for its role as a serotonin precursor. Therefore, the L-enantiomer of homotryptophan would be the relevant isomer to investigate for potential interactions with the serotonin pathway. Alterations in tryptophan levels, and consequently serotonin synthesis, can impact mood, cognition, and behavior. nih.govmdpi.comnih.gov

Interaction with Tryptophan Indole-Lyase (TIL)

Tryptophan indole-lyase (TIL), also known as tryptophanase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible breakdown of L-tryptophan into indole (B1671886), pyruvate, and ammonia (B1221849). nih.govnih.gov Homotryptophan analogs have been designed and evaluated as potential inhibitors of this enzyme. nih.gov Research on TIL from Escherichia coli has shown that L-homotryptophan acts as a moderate competitive inhibitor of the enzyme. nih.gov In contrast, L-bishomotryptophan, an analog with a longer side chain, was found to be a more potent inhibitor. nih.gov These findings suggest that the length of the alkyl side chain of the tryptophan analog influences the mechanism and potency of inhibition. nih.gov

Enzyme Activity and Protein Interaction Studies

This compound and its constituent enantiomers are valuable tools for studying enzyme activity and protein interactions due to their structural similarity to the natural substrate, L-tryptophan. The interaction with tryptophanase (TIL) is a key example. Steady-state kinetic studies have been employed to determine the inhibition constants (Ki) of tryptophan analogs, providing quantitative measures of their inhibitory potency. nih.gov For instance, L-homotryptophan was identified as a competitive inhibitor of E. coli TIL. nih.gov

Another critical enzyme in tryptophan metabolism is tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. nih.gov Studies on human TPH2 have investigated how its structure affects enzymatic activity, revealing that the N-terminus has an inhibitory function. nih.govnih.gov The use of tryptophan analogs in such studies helps to characterize the active site and regulatory domains of these crucial enzymes. The unique aromatic indole side chain of tryptophan allows it to engage in multiple types of interactions with other amino acid side chains within a protein's structure, a feature that analogs like homotryptophan can help to explore. mdpi.com

Enzyme Interaction Data for L-Homotryptophan
EnzymeOrganismAnalogInhibition TypeInhibition Constant (Ki)Reference
Tryptophan Indole-Lyase (TIL)Escherichia coliL-HomotryptophanCompetitive67 μM nih.gov
Tryptophan Indole-Lyase (TIL)Escherichia coliL-BishomotryptophanCompetitive4.7 μM nih.gov

Immunomodulatory Properties of Homotryptophan Enantiomers

The metabolism of tryptophan, particularly through the kynurenine pathway, has significant immunomodulatory effects. nih.govnih.gov This pathway can be initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are induced by pro-inflammatory cytokines and glucocorticoids, respectively. nih.gov Shunting tryptophan towards the kynurenine pathway can deplete local tryptophan concentrations and produce bioactive metabolites, which can suppress T-cell responses and modulate immune function, particularly within a tumor microenvironment. nih.gov

While the immunomodulatory role of tryptophan metabolism is an active area of research, specific studies focusing exclusively on the immunomodulatory properties of D- and L-homotryptophan enantiomers are not detailed in the available literature. However, research into related compounds provides a basis for potential effects. For example, some studies have shown that the consumption of cherry-based fermented beverages, which are rich in tryptophan and its metabolite serotonin, can modulate the systemic inflammatory response and increase total antioxidant status in rats. mdpi.com Given that D-tryptophan is metabolized via the kynurenine pathway, it is plausible that D-homotryptophan could also interact with this immunologically significant pathway. frontiersin.org

Regulation of Intestinal Homeostasis

The balance of the intestinal environment is a complex interplay between the host's immune system, the gut microbiota, and various metabolites. capes.gov.brnih.gov Tryptophan and its derivatives are key players in maintaining this delicate equilibrium, often by activating the aryl hydrocarbon receptor (AhR). capes.gov.brnih.govumn.edu Activation of the Trp-AhR pathway is instrumental in regulating intestinal homeostasis. capes.gov.brumn.edu

Research has shown that specific enantiomers of tryptophan analogs can significantly influence gut health. D-Tryptophan, for instance, has been identified as a gut environmental modulator that helps regulate intestinal homeostasis. nih.gov It has been shown to inhibit the growth of certain enteric pathogens and pathobionts. nih.gov In studies involving mice, D-Tryptophan provided protection against lethal Citrobacter rodentium infection and helped prevent the onset of experimental colitis by selectively reducing specific gut microbes. nih.gov This protective effect is linked to an increase in the intracellular levels of indole acrylic acid (IA), a molecule that influences the susceptibility of enteric microbes to D-Tryptophan. nih.gov Both D-Tryptophan and indole acrylic acid are recognized as ligands for the aryl hydrocarbon receptor (AhR), and their activity enhances the expression of AhR target genes, which helps to maintain gut health. nih.gov

Implications for Allergic Diseases

The metabolism of tryptophan is increasingly implicated in the pathophysiology of allergic disorders, which are often characterized by a T-helper 2 (Th2) cell-skewed immune response. nih.gov Research into tryptophan derivatives has revealed potential therapeutic avenues for these conditions.

Specifically, D-Tryptophan, a product of certain probiotic bacteria, has been shown to influence allergic airway disease. nih.gov In mouse models of experimental asthma, oral administration of D-Tryptophan led to a significant reduction in allergic airway inflammation and hyperresponsiveness. nih.gov This was accompanied by an increase in the numbers of regulatory T cells in both the lungs and the gut, along with a decrease in the Th2 responses in the lungs. nih.gov Allergic airway inflammation was also found to reduce the diversity of the gut microbiome, a change that was reversed by the administration of D-Tryptophan. nih.gov Further studies have corroborated these findings, showing that tryptophan metabolites can alleviate asthma symptoms in mice, reduce inflammatory cells in lung tissue, and decrease levels of OVA-IgE (ovalbumin-specific immunoglobulin E). exlibrisgroup.comnih.gov

Effects of D-Tryptophan on Allergic Airway Inflammation in Mice

ParameterObservationReference
Allergic Airway InflammationAmeliorated nih.gov
Airway HyperresponsivenessAmeliorated nih.gov
Regulatory T cells (Lung and Gut)Increased nih.gov
Lung Th2 ResponsesDecreased nih.gov
Gut Microbial DiversityIncreased (counteracting reduction by inflammation) nih.gov

Inhibitory Activities and Receptor Ligand Development

The unique structure of homotryptophan makes it a valuable tool in the study of enzyme mechanisms and in the design of new receptor ligands.

Enzyme Inhibitor Research

Homotryptophan analogs have been designed and evaluated as potential mechanism-based inhibitors for various enzymes. nih.gov L-homotryptophan, for example, has been identified as a moderate competitive inhibitor of tryptophan indole-lyase (tryptophanase, TIL) from Escherichia coli, with a Ki value of 67 μM. nih.gov Tryptophanase is a bacterial enzyme that is not present in eukaryotic cells, making it a target for the development of novel antibacterial agents. nih.govnih.gov The inhibition of this enzyme by L-homotryptophan involves the formation of an external aldimine and a quinonoid intermediate. nih.gov

Furthermore, the broader field of tryptophan metabolism involves key enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are therapeutic targets in various diseases, including cancer. nih.govfrontiersin.org These enzymes catalyze the first and rate-limiting step in the kynurenine pathway. nih.gov While direct inhibitory data for this compound on IDO/TDO is not specified, the development of tryptophan analogs as inhibitors for these enzymes is an active area of research. nih.govnih.govabcam.com For instance, 1-methyl-D-tryptophan is a known IDO inhibitor. nih.gov The study of how analogs like homotryptophan interact with these enzymes can provide valuable insights for developing more potent and selective inhibitors. nih.gov

Inhibitory Activity of L-Homotryptophan

EnzymeOrganismInhibition TypeKi ValueReference
Tryptophan Indole-lyase (Tryptophanase)Escherichia coliCompetitive67 μM nih.gov

Receptor Ligand Design

The development of specific ligands for biological receptors is a cornerstone of drug discovery. Tryptophan and its analogs are frequently used as scaffolds in this process due to the indole side chain's ability to participate in various molecular interactions. aralezbio.combiorxiv.org The modification of the tryptophan structure, such as in homotryptophan, can lead to improved binding affinity, specificity, and metabolic stability of ligands. aralezbio.comsnmjournals.org

Research into the tryptophan repressor (TrpR) has demonstrated how understanding the binding of various indole-containing ligands can inform the rational design of proteins with altered specificity. biorxiv.orgbiorxiv.org This knowledge can be applied to create novel biosensors or to control gene expression. biorxiv.org In another example, the substitution of L-tryptophan with a modified analog within a peptide targeting the gastrin-releasing peptide receptor (GRPR) resulted in a ligand with higher affinity and improved stability in vivo. snmjournals.org While specific examples featuring this compound in receptor ligand design are not detailed, the principles established with other tryptophan analogs highlight the potential of using homotryptophan to create novel ligands with desirable pharmacological properties, such as improved potency and resistance to degradation. aralezbio.comsnmjournals.org The introduction of a homologous methylene (B1212753) group offers a subtle but potentially significant alteration to the ligand's interaction with its target receptor.

D,l Homotryptophan in Peptide and Protein Chemistry

Building Block in Peptide and Protein Synthesis

D,L-Homotryptophan serves as a versatile building block in the synthesis of complex chemical compounds and peptides. biosynth.com It is utilized as a reagent and intermediate, providing a scaffold for the creation of diverse molecular architectures. biosynth.com In the context of peptide synthesis, tryptophan and its derivatives are crucial components. rsc.org The incorporation of non-natural amino acids like homotryptophan expands the chemical diversity of peptide sequences.

The synthesis of peptides containing this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. This allows for the site-specific insertion of the homotryptophan residue within a peptide chain, enabling the exploration of its impact on peptide structure and function. The use of both D and L isomers in the racemic mixture can lead to the generation of diastereomeric peptides, which can be valuable for certain applications, such as the study of stereospecific interactions.

Incorporation into Peptides for Therapeutic Applications

The incorporation of unnatural amino acids is a widely used strategy to enhance the therapeutic properties of peptides. While specific examples for this compound are not extensively documented in publicly available literature, the principles of incorporating tryptophan analogs suggest its potential in this area. The modification of native peptide sequences with amino acids like homotryptophan can lead to improved characteristics such as increased resistance to proteolytic degradation, enhanced binding affinity to therapeutic targets, and altered pharmacokinetic profiles.

For instance, the introduction of tryptophan analogs into antimicrobial peptides has been shown to modulate their activity. Given that tryptophan residues are often crucial for the function of antimicrobial peptides, substituting them with homotryptophan could lead to novel analogs with improved therapeutic indices.

Structure-Activity Relationship (SAR) Studies in Peptide Sequences

Structure-activity relationship (SAR) studies are fundamental to peptide-based drug discovery, providing insights into how the chemical structure of a peptide influences its biological activity. The systematic replacement of natural amino acids with unnatural counterparts like this compound is a powerful tool in SAR investigations. nih.gov

By incorporating this compound at specific positions within a peptide sequence, researchers can probe the importance of the indole (B1671886) side chain's position and flexibility. The additional methylene (B1212753) group in homotryptophan extends the reach of the indole moiety, which can alter key interactions with a biological target. For example, in peptides where a tryptophan residue is involved in binding to a receptor, the substitution with homotryptophan can reveal whether a deeper or slightly repositioned interaction is beneficial for activity. This information is critical for the rational design of more potent and selective peptide therapeutics. The analysis of such analogs helps to identify the specific residues involved in antimicrobial or other biological activities and can suggest a core structure for further development. nih.gov

Protein Engineering and Modified Protein Properties

Protein engineering aims to create novel proteins with desired properties by altering their amino acid sequences. The incorporation of unnatural amino acids like this compound offers a powerful approach to expand the functional repertoire of proteins. nih.gov

Tryptophan is the dominant intrinsic fluorophore in most proteins, and its fluorescence is highly sensitive to the local environment. nih.gov The fluorescence decay of tryptophan in proteins is often multi-exponential, with different lifetimes corresponding to various conformational substates of the indole side chain. nih.govmdpi.com

The introduction of homotryptophan into a protein would likely alter its fluorescence properties. The longer side chain could lead to different interactions with neighboring amino acid residues, resulting in changes to the fluorescence lifetime and quantum yield. These altered photophysical characteristics can be exploited to study protein dynamics and conformational changes. For example, the fluorescence decay of homotryptophan could provide unique insights into the local environment and flexibility of the protein region where it is incorporated.

The indole ring of tryptophan frequently participates in various non-covalent π-system interactions within proteins, including π-π stacking, cation-π, and CH-π interactions. nih.govresearchgate.net These interactions are often crucial for maintaining protein structure and for mediating protein-ligand binding. nih.gov

The incorporation of this compound can be used to probe the role of these π-interactions. The extended side chain of homotryptophan would alter the geometry and distance of the indole ring relative to other interacting groups. This modification can be used to systematically study the energetic contributions of π-interactions to protein stability and function. For instance, by comparing the stability or binding affinity of a wild-type protein with a homotryptophan-containing mutant, researchers can quantify the importance of the precise positioning of the indole ring for a given interaction.

The stability of a protein is a critical factor for its function and for its potential use as a therapeutic or biotechnological tool. The introduction of unnatural amino acids can have a significant impact on protein stability. The larger and more flexible side chain of homotryptophan could either stabilize or destabilize a protein, depending on the specific context of its location within the protein structure.

Furthermore, the intrinsic fluorescence of tryptophan and its analogs can be used to monitor protein stability. Techniques like differential scanning fluorimetry (DSF) utilize changes in fluorescence to track protein unfolding as a function of temperature. nih.gov The unique fluorescent properties of homotryptophan could potentially be leveraged to develop novel assays for protein stability. As a fluorescent probe, homotryptophan's sensitivity to its local environment can provide detailed information about the unfolding process and the stability of different protein domains.

Post-Synthetic Modification and Conjugation of Bioactive Compounds

Post-synthetic modification (PSM) of peptides is a crucial strategy for enhancing the function and application of these biomolecules in research and therapeutics. This approach allows for the introduction of novel chemical functionalities into fully assembled peptides, providing a cost- and time-effective alternative to de novo synthesis with unnatural amino acids nih.gov. The indole side chain of tryptophan is an attractive target for PSM due to its unique electron-rich π system, hydrophobicity, and relatively low natural abundance, often playing a key role in biological activity and protein structure nih.govnih.gov. Consequently, a variety of chemical and enzymatic methods have been developed to selectively functionalize tryptophan residues nih.gov.

This compound, a synthetic analog of tryptophan featuring an additional methylene group in its side chain, possesses the same reactive indole moiety. While research has predominantly focused on modifying the native tryptophan residue, the chemical principles and enzymatic promiscuity observed in these studies suggest a potential applicability to peptides incorporating homotryptophan. These modifications can install reactive handles for bioconjugation, introduce fluorescent labels, or alter the peptide's physicochemical properties nih.govnih.gov.

Bio-orthogonal Reactions in Peptide Modification

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes wikipedia.org. These reactions typically involve a pair of functional groups that are mutually and uniquely reactive under physiological conditions wikipedia.org. In the context of peptide chemistry, PSM can be used to install one of these functional groups onto a tryptophan or analogous residue, which can then be "clicked" with a probe carrying the complementary group nih.govnih.gov.

A prominent strategy involves a chemoenzymatic approach where an indole prenyltransferase (IPT) enzyme is used to install an olefin handle onto the tryptophan residue of a peptide. This newly introduced alkene can then undergo a highly selective and rapid bio-orthogonal reaction known as an inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-conjugated probe, such as biotin or a fluorescent dye nih.govnih.gov. This two-step process allows for the precise, late-stage labeling of peptides nih.gov. Other methods targeting the tryptophan indole ring for bioconjugation include photocatalytic processes and oxidative modifications that create unique reactive moieties nih.govresearchgate.netnih.gov.

While these powerful techniques have been demonstrated on tryptophan-containing peptides, their application to this compound is not yet widely documented. The core reactivity resides in the indole ring, which is identical in both amino acids. However, the longer side chain of homotryptophan could influence the accessibility of the indole ring to the modifying enzymes or reagents, potentially affecting reaction efficiency and kinetics.

Reaction TypeModification StrategyTarget ResidueBio-orthogonal LigationKey Features
Chemoenzymatic LigationEnzymatic installation of a pentenyl group on the indole ring using an Indole Prenyltransferase (IPT).TryptophanInverse electron-demand Diels-Alder (IEDDA) reaction with a tetrazine probe. nih.govEnables site-specific modification and subsequent "click" chemistry for labeling. nih.govnih.gov
Oxidative CyclizationTreatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) causes cyclodehydration between the peptide backbone and indole side chain.TryptophanNot applicable (creates a fluorescent moiety directly).Forms a fluorescent indolyl-oxazole moiety, useful for fluorescence labeling. nih.gov
Redox-Based LigationOxidative cyclization using N-sulfonyloxaziridines.TryptophanForms a stable covalent linkage directly with the reagent.Achieves rapid and selective functionalization of tryptophan in peptides and proteins. nih.gov
Photocatalytic AlkylationVisible light-mediated photoredox catalysis to create a radical cation on the indole ring, followed by alkylation.TryptophanNot applicable (installs a functional group directly).Allows for C-2 alkylation of the indole ring under mild conditions. researchgate.net

Enzymatic Halogenation in Peptide Derivatization

Enzymatic halogenation represents a highly precise tool for the post-synthetic derivatization of peptides. Flavin-dependent halogenases (FDHs) are particularly valuable as they can install a halogen atom onto an aromatic substrate, such as the indole ring of tryptophan, with exquisite regioselectivity, using only halide salts and molecular oxygen under mild, aqueous conditions scite.ainih.govnih.gov. This biocatalytic approach avoids the often harsh conditions and lack of selectivity associated with chemical halogenation methods researchgate.netesrf.fr. The resulting halogenated peptide can then serve as a versatile handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), to introduce a wide array of functional groups researchgate.net.

Research has shown that certain tryptophan halogenases exhibit significant substrate promiscuity. For example, the tryptophan 6-halogenase, Thal, is capable of halogenating tryptophan residues within various peptide sequences and lengths nih.gov. Notably, this enzyme accepts peptides containing either L-tryptophan or its non-natural stereoisomer, D-tryptophan, demonstrating a remarkable flexibility in substrate recognition nih.gov. This promiscuity is a key indicator that these enzymes may also accommodate other tryptophan analogs.

Although direct studies on the enzymatic halogenation of this compound-containing peptides are not prominent, the demonstrated flexibility of enzymes like Thal suggests this is a plausible extension of the methodology. The additional methylene group in the homotryptophan side chain would present a slightly different spatial arrangement within the enzyme's active site, which could influence binding and catalytic efficiency. However, the broad substrate tolerance of some halogenases provides a strong rationale for their potential use in modifying peptides that incorporate this non-canonical amino acid.

EnzymeClassRegioselectivity on TryptophanKnown Substrate Scope Features
ThalTryptophan 6-halogenaseC6-position of the indole ring. nih.govHighly promiscuous; accepts amides and peptides of various lengths, including those with N-terminal L- or D-Tryptophan. nih.gov
RebHTryptophan 7-halogenaseC7-position of the indole ring. scite.aiwikipedia.orgCan process tryptophan and some derivatives. Has been engineered to expand substrate scope. scite.ainih.gov
PrnATryptophan 7-halogenaseC7-position of the indole ring. esrf.frwikipedia.orgHighly regioselective for tryptophan. Mutagenesis has been used to alter its regioselectivity to the C5-position. esrf.frresearchgate.net
ChlHFlavin-dependent halogenaseChlorinates Tryptophan.Acts on linear precursor peptides and shows broad substrate tolerance for internal, N-terminal, and C-terminal Trp residues. biorxiv.org

Computational and Structural Biology Studies of D,l Homotryptophan Interactions

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are indispensable tools for investigating the interactions between a ligand, such as D,L-Homotryptophan, and its potential protein targets. These techniques provide a virtual microscope to view and analyze molecular events that are often difficult to capture experimentally.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can elucidate the dynamic behavior of the ligand when bound to a protein's active site, revealing the stability of the binding pose and the network of interactions that hold the complex together. nih.gov

Simulations begin with an initial 3D structure of the protein-ligand complex, often obtained from molecular docking. nih.gov This system is then solvated in a water box, and ions are added to neutralize it, mimicking physiological conditions. The simulation proceeds by solving Newton's equations of motion for every atom in the system, generating a trajectory that describes how the positions and velocities of atoms change over picoseconds to nanoseconds or even longer. nih.gov Analysis of this trajectory can reveal conformational changes in both the ligand and the protein, the persistence of hydrogen bonds, and the role of water molecules in mediating the interaction. nih.govnih.gov For instance, studies on tryptophan-containing peptides have used MD simulations to probe dynamic modes and conformational states. researchgate.net

Table 1: Typical Parameters for an MD Simulation of a Protein-Ligand Complex

ParameterTypical Value/SettingDescription
Force FieldAMBER, CHARMM, GROMOSA set of parameters used to calculate the potential energy of the system.
Water ModelTIP3P, SPC/EA model representing the water molecules used to solvate the system.
Simulation Time50 - 200 nsThe total time duration of the simulated molecular motion.
Temperature300 KThe temperature at which the simulation is run, typically human body temperature.
Pressure1 atmThe pressure at which the simulation is maintained.
Integration Timestep2 fsThe small time interval at which the equations of motion are solved.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of this compound, docking would be used to predict how it fits into the binding site of a target protein, such as TPH1 or IDO1. mdpi.comrsc.org The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on a scoring function, which estimates the binding affinity. nih.gov

The result of a docking study is a set of predicted binding poses, ranked by their scores. rsc.org These poses provide hypotheses about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. For example, docking studies on tryptophan analogues with IDO1 have been used to support their potential to interact with the enzyme in a manner similar to the natural substrate. rsc.org While docking is a powerful tool for virtual screening and hypothesis generation, the predicted binding affinities are typically considered estimates and are often refined using more rigorous methods. nih.govarxiv.org

Table 2: Example of Docking Results for a Tryptophan Analogue

Target ProteinLigandPredicted Binding Energy (kcal/mol)Key Interacting Residues
Indoleamine 2,3-dioxygenase (IDO1)Tryptophan Analogue A-9.8Arg231, Ser167, Phe226
Indoleamine 2,3-dioxygenase (IDO1)Tryptophan Analogue B-8.5Ser167, Ala264, Tyr129
Tryptophan Hydroxylase (TPH1)Phenylalanine Derivative C-10.2His273, Phe318, Pro238
Tryptophan Hydroxylase (TPH1)Phenylalanine Derivative D-9.1His273, Ser336, Phe318

To obtain more accurate predictions of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.govnih.gov The MM/GBSA approach calculates the binding free energy by combining the molecular mechanics energies of the components with solvation free energies. nih.gov This calculation is typically performed on a series of snapshots taken from an MD simulation trajectory, providing an average binding energy that accounts for the dynamic nature of the complex. researchgate.net

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states. The analysis can be further broken down into contributions from van der Waals forces, electrostatic interactions, and solvation energies. nih.gov This detailed energy decomposition helps to identify which interactions are the primary drivers for binding. nih.govnih.gov

Metadynamics is another advanced simulation technique used to explore the free energy landscape of a system. It works by adding a history-dependent bias potential to the system's Hamiltonian, which encourages the system to explore new conformations and overcome energy barriers. This method can be used to calculate the free energy of binding by simulating the dissociation pathway of a ligand from its binding site.

Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. rsc.org For a molecule like this compound, SBDD strategies would be employed to understand its interaction with a target and to guide the design of new, potentially more potent or selective derivatives.

A critical first step in SBDD is the precise identification and characterization of the binding site on the target protein. nih.gov Programs like SiteMap analyze the protein's surface to locate and score potential binding pockets based on properties such as size, enclosure, and physicochemical characteristics.

This analysis can reveal not only the primary active site where the natural substrate (like tryptophan) binds but also adjacent "accessory" or "allosteric" pockets. bohrium.com Targeting these accessory pockets with a modified ligand, perhaps a derivative of this compound, could lead to inhibitors with improved properties. For example, structural studies on human IDO1 have revealed a distinct small molecule binding site separate from the active site, opening new avenues for the design of allosteric inhibitors.

Proteins are not static entities; they are dynamic and can undergo conformational changes upon ligand binding—a phenomenon known as "induced fit." Predicting this target flexibility is crucial for accurate SBDD. MD simulations are a primary tool for exploring the inherent flexibility of a protein target. researchgate.netnih.gov

By simulating the protein both with and without a ligand bound, researchers can observe how the binding pocket adapts to accommodate the molecule. This information is vital for designing compounds that can be accommodated by the flexible nature of the target. Computational approaches that combine docking with MD simulations can provide a more realistic model of the binding event, leading to the design of more effective inhibitors. rsc.orgresearchgate.net Studies on TPH1 inhibitors, for instance, have shown that different configurations of a ligand can lead to different binding patterns within the active site, highlighting the importance of considering protein flexibility. nih.govnih.gov

Analysis of Protein-Ligand Interactions

The incorporation of this compound in place of tryptophan can modulate the non-covalent interactions that are critical for protein structure, stability, and function. The additional methylene (B1212753) group in the homotryptophan side chain introduces increased length and conformational flexibility, which can alter the geometry and energetics of local interactions.

The indole (B1671886) ring of tryptophan is a versatile hydrogen bond participant, with the Nε-H group acting as a potent hydrogen bond donor. nih.govmssm.edu This capability is retained in homotryptophan. The additional methylene group, however, extends the reach of the indole moiety, potentially allowing it to form hydrogen bonds with residues that would be inaccessible to a standard tryptophan at the same position. This extended linker can influence the geometry of the hydrogen bond, affecting its strength and directionality.

Computational studies on tryptophan-containing peptides have highlighted the importance of indole Nε-H hydrogen bonding to backbone carbonyl groups in stabilizing specific secondary structures like β-turns and helices. nih.gov While direct comparative studies on homotryptophan are limited, molecular modeling suggests that the increased conformational freedom of the homotryptophan side chain could lead to a more diverse set of potential hydrogen-bonding partners. This flexibility might also, in some contexts, result in a higher entropic penalty upon forming a constrained hydrogen bond within a structured environment.

The indole ring can also participate in weaker C-H···O hydrogen bonds, which have been recognized as significant contributors to protein stability. nih.govnih.gov Quantum-chemical calculations have estimated the interaction energies of these bonds involving tryptophan to be in the range of 1.5–3.0 kcal/mol. nih.govmssm.edu The altered positioning of the indole ring in homotryptophan could modify the prevalence and geometry of these weak, yet cumulatively important, interactions.

Interaction TypeDonor/Acceptor in HomotryptophanPotential Impact of Extended Side Chain
Canonical H-bond Indole Nε-H (donor)Access to more distant acceptors; altered bond geometry and strength.
Non-canonical H-bond Indole C-H groups (donors)Modified geometry and prevalence of C-H···O interactions.
π-system as H-bond Acceptor Indole aromatic system (acceptor)Altered positioning relative to H-bond donors.

The aromatic indole ring of tryptophan is frequently involved in π-π stacking interactions with other aromatic residues (e.g., Phe, Tyr, His) or ligands, which are crucial for protein stability and molecular recognition. researchgate.netnih.gov These interactions are highly dependent on the geometry and distance between the aromatic systems. The insertion of an additional methylene group in homotryptophan's side chain directly impacts these parameters.

The increased flexibility can allow the indole ring to adopt a more optimal stacking geometry (e.g., parallel-displaced or T-shaped) that might not be possible for the more constrained tryptophan. Conversely, this same flexibility could make it more challenging to achieve and maintain a favorable π-π interaction, potentially weakening the association. Computational studies on model peptides have shown that there is no single dramatic preference for the orientation of two proximal indole rings, suggesting that the local environment dictates the optimal geometry. nih.gov

Studies involving the incorporation of tryptophan analogs have demonstrated that subtle changes to the electronic properties of the indole ring can significantly affect binding affinities, highlighting the electrostatic component of π-π interactions. nih.gov While homotryptophan does not alter the intrinsic electronic character of the indole ring, the ability to adjust its position and orientation can have a profound effect on these electrostatic contributions. For instance, in a ligand-binding pocket, the homotryptophan side chain might be able to achieve a more favorable stacking arrangement with an aromatic drug molecule than a native tryptophan residue could.

ParameterTryptophanThis compoundImplication
Side Chain Length ShorterLonger (one extra CH₂ group)Can span greater distances to interact with other aromatic groups.
Flexibility More restrictedMore flexibleAllows for finer adjustment of stacking geometry, but may have an entropic cost.
Stacking Geometry Dependent on backbone constraintsCan explore a wider range of geometries (e.g., parallel-displaced, T-shaped).Potential for optimized π-π interaction energy if favorable conformation is achieved.

While the indole side chain of homotryptophan is uncharged, its amino and carboxyl termini participate in the formation of salt bridges, which are electrostatic interactions combined with hydrogen bonding. researchgate.net These interactions typically occur between acidic (Asp, Glu) and basic (Lys, Arg) residues and are fundamental to protein structure and interactions. researchgate.net

The primary influence of incorporating this compound on salt bridges is indirect. The bulk and flexibility of the homotryptophan side chain can influence the local conformation of the polypeptide backbone. This can, in turn, alter the positioning of nearby charged residues, either facilitating or disrupting the formation of a salt bridge. For a salt bridge to form, the interacting charged groups must be within a close proximity, typically less than 4 Å. researchgate.net A bulky, flexible homotryptophan residue could sterically hinder the close approach of two charged side chains or, conversely, induce a local conformational change that brings them into optimal range.

Furthermore, in complex salt-bridge networks, where more than two charged residues are interconnected, the conformational state of intervening residues is critical. researchgate.net The substitution of a residue with homotryptophan in or near such a network could perturb the entire network by altering the backbone topology.

Structural Characterization of Homotryptophan-Containing Proteins

Experimental structural methods, primarily X-ray crystallography, are indispensable for visualizing the precise three-dimensional arrangements of atoms in proteins containing this compound. These studies provide definitive evidence of the conformational adaptations and interaction geometries that result from this amino acid substitution.

X-ray crystallography provides high-resolution data on the atomic positions within a protein crystal, offering a detailed snapshot of the molecule's structure. nih.gov The study of proteins containing this compound using this technique is particularly informed by the principles of racemic crystallography. ucla.edu

Racemic crystallography involves crystallizing a 1:1 mixture of a protein's natural L-enantiomer and its synthetic D-enantiomer. wikipedia.org This approach often facilitates crystallization for proteins that are otherwise difficult to crystallize and results in crystals belonging to centrosymmetric space groups. ucla.eduwikipedia.org These space groups possess a center of inversion, which can simplify aspects of structure determination. ucla.edu The use of a racemic mixture of homotryptophan (this compound) for incorporation into a protein that is then itself studied as a racemic protein mixture (D-protein and L-protein) is a powerful extension of this technique.

When this compound is incorporated at a specific site, crystallographic analysis can reveal how the protein structure accommodates both the D- and L-isomers at that position. The electron density map might show two distinct conformations for the side chain, corresponding to the two stereoisomers, or it might show a disordered region if the side chains are highly flexible. Resolving the structure of such a complex provides invaluable data on the steric tolerance of the protein at the site of substitution. For instance, the crystal structure of a bacterial ribosome in complex with a D-aminoacyl-tRNA analog revealed that while the D-amino acid side chain is accommodated, the orientation is not optimal for peptide bond formation, providing a structural basis for chiral discrimination. ucla.edu

Crystallography TechniqueApplication to this compoundInsights Gained
Standard X-ray Crystallography Structure determination of a protein with site-specific incorporation of L- or D-homotryptophan.Precise conformation of the homotryptophan side chain; detailed geometry of its interactions (H-bonds, π-stacking) with the protein environment.
Racemic Protein Crystallography Crystallization of a 1:1 mixture of L-protein and D-protein, each potentially containing homotryptophan.Facilitates crystallization; allows for structure solution in centrosymmetric space groups; reveals packing interactions between enantiomers. ucla.edunih.gov
Heterochiral Complex Crystallography Structure of an L-protein bound to a D-peptide/protein containing homotryptophan (or vice versa).Elucidates the structural basis of chiral-specific molecular recognition.

The conformational space of an amino acid side chain refers to the full range of three-dimensional arrangements it can adopt through rotation around its single bonds. nih.gov The additional CH₂-CH₂ bond in the side chain of homotryptophan grants it significantly more conformational freedom than tryptophan. While tryptophan's side chain conformation is largely defined by the χ1 and χ2 dihedral angles, homotryptophan has an additional rotatable bond (χ3), expanding its accessible conformational space.

Analytical Methodologies for D,l Homotryptophan

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analytical determination of D,L-Homotryptophan. The selection of a specific technique is contingent on the analytical objective, whether it is for enantiomeric purity assessment, quantification in biological fluids, or as part of a broader metabolic profile. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are among the most powerful and frequently utilized methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of amino acids, including chiral compounds like this compound. The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs), which interact differently with each enantiomer, leading to their resolution. chiralpedia.com The "three-point interaction" model is a fundamental concept in chiral recognition, where one enantiomer forms a more stable transient complex with the CSP than its mirror image, resulting in a longer retention time. csfarmacie.cz

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used mode of HPLC where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. youtube.comyoutube.com For compounds like homotryptophan, which possess both polar (amino and carboxyl groups) and nonpolar (indole ring) characteristics, RP-HPLC can be employed for analysis. In RP-HPLC, polar compounds elute earlier as they have a weaker interaction with the nonpolar stationary phase, while more hydrophobic compounds are retained longer. youtube.com The separation is typically achieved by using a gradient of an aqueous buffer and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). youtube.com While standard RP-HPLC on an achiral column will not separate the D and L enantiomers, it is a fundamental technique for quantifying the total homotryptophan content or for separating it from other non-chiral impurities. nih.gov For enantiomeric separation, a chiral selector can be added to the mobile phase or, more commonly, a chiral stationary phase is used.

Table 1: General Parameters for Reverse-Phase HPLC Analysis of Tryptophan-related Compounds This table provides a generalized overview of typical RP-HPLC conditions. Specific parameters must be optimized for this compound.

ParameterDescriptionCommon Conditions
Stationary Phase Non-polar bonded silicaC8 or C18
Mobile Phase A Aqueous Buffere.g., Acetate buffer, Formic acid in water
Mobile Phase B Polar Organic SolventAcetonitrile, Methanol
Elution Mode Gradient or IsocraticGradient elution is common for complex samples
Detection UV or FluorescenceFluorescence detection (Excitation ~280 nm, Emission ~350 nm) offers high sensitivity for tryptophan and its analogs. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. thermofisher.comyoutube.com This technique is particularly well-suited for the retention and separation of highly polar compounds that are not well-retained by RP-HPLC. thermofisher.com The mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. youtube.com HILIC is effective for separating amino acids and their derivatives. mdpi.com In a HILIC separation, elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). mdpi.com This method can offer orthogonal selectivity compared to RP-HPLC and is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient ionization. nih.gov

Table 2: Principles of HILIC for Amino Acid Separation This table outlines the fundamental principles of HILIC as applied to the analysis of polar analytes like amino acids.

FeaturePrinciple in HILIC
Stationary Phase Polar (e.g., bare silica, amide-bonded) mdpi.com
Mobile Phase High percentage of organic solvent (e.g., >70% acetonitrile) with an aqueous buffer thermofisher.com
Retention Mechanism Analyte partitions into a water-rich layer on the stationary phase surface. Retention increases with analyte polarity. youtube.com
Elution Order Less polar compounds elute first, followed by more polar compounds.
Key Advantage Enhanced retention of very polar compounds without the need for ion-pairing agents. thermofisher.com

Ion-exchange chromatography (IEC) separates molecules based on their net charge. nih.gov Cation exchange chromatography, specifically, uses a negatively charged stationary phase to retain positively charged analytes (cations). uni-onward.com.tw Amino acids are amphoteric molecules, meaning their charge state is dependent on the pH of the solution. researchgate.net At a pH below its isoelectric point (pI), an amino acid like homotryptophan will carry a net positive charge and can bind to a cation exchange column. researchgate.netresearchgate.net Elution can be achieved by increasing the salt concentration or the pH of the mobile phase, which disrupts the electrostatic interaction between the analyte and the stationary phase. uni-onward.com.tw This technique is robust and has been used for the determination of tryptophan in protein hydrolysates. researchgate.net For the separation of D,L-enantiomers, chiral ligand-exchange chromatography, a subset of IEC, can be employed where a chiral ligand-metal complex in the mobile phase forms diastereomeric complexes with the enantiomers, which can then be resolved on a conventional column. nih.gov

Table 3: Cation Exchange Chromatography for Amino Acid Analysis This table summarizes the conditions for cation exchange chromatography based on established methods for tryptophan.

ParameterDescriptionTypical ConditionsReference
Stationary Phase Strong or weak cation exchanger (negatively charged)Sulfonated polystyrene-divinylbenzene resin (e.g., HZ-001, Beckman PA-35) researchgate.net, researchgate.net
Sample Loading pH Below the analyte's isoelectric point (pI)pH 4.25 for tryptophan to ensure positive charge researchgate.net
Elution Increasing ionic strength or pHSodium citrate (B86180) buffer (pH 5.4) or aqueous ammonia (B1221849) (2.0 M) researchgate.net, researchgate.net
Detection Post-column derivatization (e.g., with ninhydrin) or UVUV detection researchgate.net, researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of small molecules in biological samples, a field known as metabolomics. nih.govyoutube.com For non-volatile compounds like amino acids, a chemical derivatization step is required to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov This typically involves the silylation of acidic protons, for example, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The derivatized analytes are then separated based on their boiling points and interactions with the GC column's stationary phase. nih.gov The mass spectrometer fragments the eluted compounds and detects the resulting ions, providing both high sensitivity and structural information for identification. nih.gov In a metabolomic context, GC-MS can be used in an untargeted fashion to generate a metabolic fingerprint of a sample or in a targeted manner to quantify specific compounds like homotryptophan against an internal standard. youtube.com

Table 4: General Workflow for GC-MS based Metabolomic Analysis of Amino Acids This table outlines a typical workflow for analyzing amino acids as part of a metabolomics study.

StepDescriptionExampleReference
1. Sample Preparation Extraction of metabolites from the biological matrix.Protein precipitation followed by solid-phase extraction (SPE). nih.gov
2. Derivatization Chemical modification to increase volatility.Two-step derivatization with methoxyamine hydrochloride followed by silylation (e.g., MSTFA). youtube.com
3. GC Separation Separation of derivatized analytes.Column: 5%-phenyl-95%-dimethylpolysiloxane. Temperature gradient program. hmdb.ca
4. MS Detection Ionization, fragmentation, and detection of analytes.Electron Ionization (EI) source. Data acquisition in full scan or Multiple Reaction Monitoring (MRM) mode. nih.gov
5. Data Analysis Peak identification and quantification.Comparison of mass spectra and retention indices to spectral libraries (e.g., Golm Metabolome Database). hmdb.ca

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. chromatographyonline.com SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations in the pharmaceutical industry. selvita.comeuropeanpharmaceuticalreview.com The technique combines some of the best features of gas and liquid chromatography. The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster separations without a significant loss of efficiency compared to HPLC. chromatographyonline.com For chiral separations, SFC is almost always used with a chiral stationary phase (CSP). researchgate.net The addition of a small amount of a polar organic solvent (modifier), such as methanol or ethanol, is common to modulate the retention and selectivity of analytes. chromatographyonline.com SFC is considered a "green" technology due to the reduced consumption of toxic organic solvents. selvita.com Its high speed and efficiency make it suitable for high-throughput screening of chiral compounds like this compound. chromatographyonline.com

Table 5: Advantages of SFC for Chiral Separations This table highlights the key benefits of using SFC for the analysis of enantiomers.

AdvantageDescriptionReference
Speed Lower mobile phase viscosity allows for higher flow rates, leading to significantly shorter analysis times (often 3 to 5 times faster than LC). chromatographyonline.com, chromatographyonline.com
Efficiency High diffusivity of solutes in the supercritical mobile phase leads to efficient mass transfer and high-resolution separations. selvita.com
Green Chemistry Primarily uses non-toxic, non-flammable CO₂ as the mobile phase, drastically reducing organic solvent consumption and waste. selvita.com
Versatility Compatible with a wide range of chiral stationary phases and modifiers, offering complementary selectivity to HPLC. europeanpharmaceuticalreview.com
Cost-Effective Reduced solvent purchase and disposal costs, along with higher throughput, contribute to lower operational expenses. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

Electrophoretic Methods

Electrophoretic methods are powerful for separating chiral compounds like the D- and L-enantiomers of homotryptophan. These techniques rely on the differential migration of charged species within an electric field.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a highly efficient analytical technique used for the separation of a wide array of molecules, including the enantiomers of amino acids like tryptophan and its analogs. analyticaltoxicology.com The separation in CE is based on the differential migration velocities of ionic species in an electric field, a process influenced by the electroosmotic flow (EOF), which is the bulk flow of liquid in the capillary. analyticaltoxicology.combrjac.com.br For chiral separations, a chiral selector is added to the background electrolyte (BGE). springernature.com

The enantiomeric resolution of D,L-tryptophan, a close analog of this compound, has been successfully achieved using cyclodextrins (CDs) as chiral selectors. nih.govnih.gov Cyclodextrins are cyclic oligosaccharides that can form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and thus enabling their separation. mdpi.com Studies have shown that the type of cyclodextrin (B1172386) is critical for chiral discrimination; for instance, α-cyclodextrin has been effective in separating tryptophan enantiomers, while β-CD and γ-CD, having larger cavities, were less successful. researchgate.net The separation efficiency is influenced by several factors, including the concentration of the chiral selector, the pH of the buffer, and the applied voltage. nih.govresearchgate.net For example, a baseline separation of tryptophan enantiomers was achieved with α-cyclodextrin at specific concentrations. nih.govresearchgate.net

ParameterConditionSource
Technique Capillary Zone Electrophoresis (CZE) brjac.com.br
Chiral Selector Cyclodextrins (e.g., α-cyclodextrin, β-cyclodextrin) nih.govnih.govresearchgate.net
Principle Formation of transient diastereomeric complexes between the chiral selector and enantiomers, resulting in different electrophoretic mobilities. mdpi.com
Key Factors Selector type and concentration, buffer pH, applied voltage. nih.govresearchgate.net
Example BGE 15 mm sodium tetraborate, 5 mm β-CD, 4 mm chiral ionic liquid (pH 9.5) nih.gov
Applied Voltage 10-27 kV brjac.com.brnih.gov

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a variation of CE that allows for the separation of both neutral and charged analytes. nih.gov This is accomplished by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). nih.govnih.gov These micelles act as a pseudostationary phase, and separation is achieved based on the partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov

MEKC has been employed for the separation of L-tryptophan and its metabolites. nih.gov In a typical MEKC setup, a buffer like sodium phosphate (B84403) containing SDS is used. nih.gov The addition of organic modifiers, such as methanol, can further optimize the separation. nih.gov For chiral separations within MEKC, chiral surfactants or the addition of chiral selectors like cyclodextrins to the micellar solution can be utilized. springernature.com This combination, known as cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC), creates two potential pseudostationary phases (micelles and cyclodextrins), offering another dimension of selectivity for resolving complex mixtures and enantiomers. nih.gov

ParameterDescriptionSource
Principle A hybrid of electrophoresis and chromatography where separation is based on partitioning between an aqueous phase and a micellar pseudostationary phase. nih.gov
Surfactant Sodium Dodecyl Sulfate (SDS) is commonly used to form micelles. nih.gov
Buffer Phosphate or borate (B1201080) buffers are frequently used. nih.gov
Application Separation of neutral and charged analytes, including tryptophan and its metabolites. nih.gov
Modifiers Organic solvents (e.g., methanol) and cyclodextrins can be added to improve resolution and enable chiral separations (CD-MEKC). springernature.comnih.govnih.gov

Detection and Quantification Methods

Following separation, sensitive and accurate detection methods are required for the quantification of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC) or CE, is a powerful tool for the analysis of tryptophan and its metabolites due to its high sensitivity and selectivity. nih.govmdpi.com The technique measures the mass-to-charge ratio of ions, allowing for precise identification and quantification. High-Resolution Mass Spectrometry (HRMS) provides even greater mass accuracy, which aids in the confident identification of analytes in complex biological matrices. rsc.orgnih.gov

For the analysis of tryptophan analogs, electrospray ionization (ESI) in positive mode is commonly used. mdpi.com LC-MS/MS methods, often using a triple quadrupole mass spectrometer, are developed for robust quantification. mdpi.com These methods can simultaneously measure tryptophan and its various metabolites. mdpi.comrsc.org The development of such methods involves optimizing parameters like cone voltage and selecting specific precursor and product ion transitions for multiple reaction monitoring (MRM) to ensure specificity. nih.govmdpi.com The use of stable isotope-labeled internal standards, such as Tryptophan-d5, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. mdpi.com

TechniqueDetailsSource
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultrahigh-performance liquid chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS). mdpi.comrsc.org
Ionization Mode Electrospray Ionization (ESI), typically in positive mode (ESI+). mdpi.com
Mass Analyzer Triple Quadrupole, Orbitrap. nih.govmdpi.comrsc.org
Key Advantages High sensitivity, high selectivity, ability to analyze complex matrices, and accurate mass measurements with HRMS. rsc.orgnih.gov
Quantification Use of stable isotope-labeled internal standards for accuracy. mdpi.com
LLOQ Limits of quantification can be in the low nanomolar (nM) to micromolar (µM) range depending on the analyte and matrix. mdpi.comnih.gov mdpi.comnih.gov

Ultraviolet (UV) Detection

Ultraviolet (UV) detection is a common method used in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantification of tryptophan and its analogs. researchgate.net This detection method is based on the principle that molecules containing chromophores, such as the indole (B1671886) ring in homotryptophan, absorb light in the UV-visible spectrum. researchgate.net

The indole moiety of tryptophan gives it a characteristic absorbance maximum at approximately 280 nm, which is typically the wavelength used for its detection. researchgate.net HPLC-UV methods have been validated for the analysis of tryptophan, demonstrating good linearity and precision. nih.gov While not as sensitive or selective as MS or fluorescence detection, UV detection is robust, cost-effective, and suitable for analyzing samples where the concentration of the analyte is sufficiently high. nih.gov The stability of tryptophan in aqueous solutions under different temperatures has been successfully monitored using HPLC with a UV detector. researchgate.net

ParameterDetailsSource
Principle Measures the absorbance of UV light by the analyte's chromophore (indole ring). researchgate.net
Coupled Technique High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov
Detection Wavelength Typically around 280 nm for tryptophan and its analogs. researchgate.net
Advantages Robust, simple, cost-effective. nih.gov
Limitations Lower sensitivity and selectivity compared to MS or FLD. nih.gov

Fluorescence Detection (FLD)

Fluorescence Detection (FLD) is an exceptionally sensitive method for analyzing compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. nih.gov Tryptophan and its analog, homotryptophan, are intrinsically fluorescent due to the indole ring, making FLD a highly suitable detection method. nih.govmdpi.com The photophysical properties of tryptophan are highly sensitive to its local environment. nih.gov

The native fluorescence of tryptophan can be utilized for its detection when coupled with HPLC or CE. nih.govillinois.edu For tryptophan, excitation is often performed around 270-280 nm, with emission measured around 350 nm. nih.gov This method offers very low detection limits, often in the picomolar to femtomolar range. nih.govnih.gov The sensitivity can be further enhanced through pre-column derivatization with fluorescent labeling reagents. researchgate.net For instance, derivatization can create highly fluorescent products that are then separated and detected, allowing for the sensitive analysis of enantiomers in biological samples like plasma. researchgate.net The high sensitivity of FLD makes it a preferred alternative to LC-MS for certain routine screening applications. nih.gov

ParameterDetailsSource
Principle Detection of light emitted from the analyte after excitation at a specific wavelength. Tryptophan's indole ring provides intrinsic fluorescence. nih.govmdpi.com
Coupled Techniques HPLC, UPLC, CE. nih.govnih.govillinois.edu
Wavelengths (Native) Excitation: ~270-280 nm; Emission: ~350 nm. nih.gov
Advantages Very high sensitivity and selectivity. nih.govnih.gov
Detection Limits Can reach the femtomole (fmol) level. nih.gov
Enhancement Pre-column derivatization with fluorescent reagents can increase sensitivity and allow for chiral analysis. researchgate.net

Charged Aerosol Detection (CAD)

Charged Aerosol Detection (CAD) is a powerful technique used with High-Performance Liquid Chromatography (HPLC) for the analysis of compounds that lack a UV-absorbing chromophore, making it highly suitable for amino acids like homotryptophan. lcms.czwikipedia.org The detector provides near-universal response for any non-volatile and many semi-volatile analytes. lcms.czwikipedia.org The principle of CAD involves three main steps: nebulization of the HPLC eluent into an aerosol, drying of the aerosol droplets to form analyte particles, and charging of these particles before detection by an electrometer. chromatographyonline.comthermofisher.com The resulting signal is directly proportional to the mass of the analyte. thermofisher.com

CAD offers a robust alternative to traditional amino acid analysis methods that often require derivatization. lcms.cz This simplifies the analytical process and allows for the simultaneous measurement of impurities that might not react with derivatizing agents. lcms.cz The detector's response is independent of the analyte's chemical properties, providing consistent and sensitive detection, often in the low nanogram range. chromatographyonline.comthermofisher.com

The composition of the mobile phase is a critical factor in CAD performance. lcms.cz For hydrophilic compounds like amino acids, methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of volatile ion-pairing agents like heptafluorobutyric acid (HFBA) and trifluoroacetic acid (TFA) in reversed-phase chromatography are employed to achieve retention and separation. lcms.czthermofisher.com HILIC methods, which use a high proportion of organic solvent, can lead to a greater detector response. lcms.cz It is essential that all mobile phase components are volatile to ensure efficient particle formation. lcms.czwikipedia.org While CAD response can be non-linear, a power function transformation can be applied to linearize the detector's output, improving quantitation and signal-to-noise ratios. thermofisher.com

Table 1: Typical HPLC-CAD Parameters for Amino Acid Analysis This table is interactive. You can sort and filter the data.

Parameter Value/Condition Rationale/Effect Source
Chromatography Mode HILIC or Ion-Pairing Enhances retention of polar analytes like amino acids. lcms.cz
Mobile Phase Must be volatile (e.g., containing ammonium (B1175870) formate, TFA, HFBA). Essential for the CAD nebulization and drying process. lcms.czwikipedia.orgthermofisher.com
Evaporation Temperature e.g., 50 °C Optimized to remove mobile phase without losing semi-volatile analytes. lcms.cz
Power Function Value User-defined (e.g., 1.0) Corrects for non-linear response, improving linearity. thermofisher.com
Sensitivity Low nanogram on column CAD is a mass-flow dependent device with high sensitivity. thermofisher.comthermofisher.com
Linearity (R²) (HILIC) ≥ 0.991 (10–80 ng) Demonstrates good quantitative performance within a defined range. lcms.cz

| Linearity (R²) (Ion-Pairing) | ≥ 0.990 (15–120 ng) | Demonstrates good quantitative performance within a defined range. | lcms.cz |

Chiral Analysis and Enantiomeric Discrimination

The separation and quantification of individual enantiomers (D- and L-isomers) of chiral molecules like homotryptophan are of significant importance. While L-amino acids are predominant in nature, the presence and roles of D-amino acids are increasingly recognized in various biological systems. sigmaaldrich.com Therefore, analytical methods that can distinguish between these stereoisomers are essential. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for this purpose. sigmaaldrich.comnih.gov

Chiral Stationary Phases are the core of enantioselective chromatography, enabling the differential interaction with enantiomers and thus their separation. mdpi.com The development of novel CSPs has been a continuous focus to improve resolution, versatility, and efficiency. nih.gov Several major classes of CSPs have proven effective for the separation of underivatized amino acids and their derivatives.

Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin or vancomycin, are particularly successful in separating the enantiomers of polar and ionic compounds like native amino acids. sigmaaldrich.commdpi.com They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, allowing for direct analysis without derivatization. sigmaaldrich.com The teicoplanin-based CSP, for instance, has been used to develop a single mobile phase system capable of resolving the majority of common amino acid enantiomers. sigmaaldrich.com These selectors work by forming transient diastereomeric complexes with the analyte enantiomers, with the stability of these complexes differing enough to allow for chromatographic separation.

Cinchona Alkaloid-Based Zwitterionic CSPs: These novel CSPs have demonstrated high efficiency in the enantiomeric separation of tryptophan derivatives. nih.gov For example, a zwitterionic CSP enabled the separation of various monosubstituted tryptophan derivatives using a mobile phase of methanol/water with formic acid and diethylamine (B46881) additives. nih.gov

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used CSPs due to their excellent chiral recognition abilities. nih.gov While challenging for underivatized amino acids due to their zwitterionic nature and poor solubility in non-polar solvents, they are effective for derivatized versions. sigmaaldrich.com The chiral recognition mechanism relies on the formation of inclusion complexes and interactions like hydrogen bonding and dipole-dipole interactions within the helical polymer structure of the polysaccharide. nih.gov

Table 2: Comparison of Chiral Stationary Phases for Tryptophan and Derivative Enantioseparation This table is interactive. You can sort and filter the data.

CSP Type Chiral Selector Example Typical Mobile Phase Application Example Source
Macrocyclic Glycopeptide Teicoplanin LC-MS compatible (e.g., water/methanol with additives) Direct separation of underivatized D/L-amino acids. sigmaaldrich.com
Macrocyclic Glycopeptide Vancomycin Potassium dihydrogen phosphate/2-propanol Chiral additive for D,L-tryptophan resolution. mdpi.com
Cinchona Alkaloid Zwitterionic CHIRALPAK® ZWIX(+) Methanol/H₂O with formic acid & diethylamine Enantiomeric separation of monosubstituted tryptophan derivatives. nih.gov

| Polysaccharide-Based | Amylose (AmyCoat-RP) | Ammonium acetate/methanol/acetonitrile | Separation of DL-leucine-DL-tryptophan dipeptide stereomers. | nih.gov |

While mass spectrometry (MS) is not inherently a chiral technique, its coupling with chiral separation methods, particularly liquid chromatography, is a powerful tool for the sensitive and selective determination of enantiomers. nih.gov The combination of a chiral column with tandem mass spectrometry (LC-MS/MS) allows for the accurate quantification of enantiomers even at very low concentrations in complex matrices. nih.govnih.gov

A highly selective two-dimensional LC-MS/MS (2D-LC-MS/MS) method has been developed for the determination of tryptophan enantiomers in biological samples. nih.gov This system uses a reversed-phase separation in the first dimension, followed by an enantioselective separation in the second dimension, with detection by a triple quadrupole mass spectrometer. nih.gov This approach provides exceptional selectivity and has been used to successfully determine urinary D-Tryptophan levels in mammals. nih.gov The use of multiple reaction monitoring (MRM) in MS detection enhances specificity and sensitivity, making it possible to identify and quantify trace amounts of one enantiomer in the presence of a large excess of the other. nih.gov

D,l Homotryptophan in Drug Discovery and Development

Design and Synthesis of Novel Drug Candidates

The unique structure of homotryptophan, featuring an indole (B1671886) ring system, makes it an attractive starting point for the design of new therapeutic agents. biosynth.com The indole nucleus is a key component in numerous compounds with diverse biological activities, including antitumor and anti-inflammatory properties. researchgate.net

The development of multi-target directed ligands (MTDLs) is a key strategy for complex conditions like Alzheimer's disease (AD). nih.gov L-tryptophan derivatives have been designed and synthesized as MTDL candidates for AD. nih.govnih.gov These efforts focus on creating compounds that can simultaneously address multiple pathological factors of the disease.

One approach involves designing derivatives that act as potent and selective inhibitors of human butyrylcholinesterase (hBuChE), an enzyme implicated in the progression of AD. nih.govnih.gov For instance, certain L-tryptophan derivatives have shown high inhibitory activity against hBuChE, with some compounds exhibiting over 30-fold selectivity for hBuChE over human acetylcholinesterase (AChE). nih.gov Kinetic studies have revealed that these compounds can act as mixed-type inhibitors of hBuChE. nih.gov

Beyond enzyme inhibition, these novel tryptophan-based molecules are designed to possess powerful antioxidant properties, prevent the self-aggregation of β-amyloid (Aβ) peptides, and exhibit low toxicity in neuronal cell lines. nih.govnih.gov Furthermore, their ability to cross the blood-brain barrier is a critical design parameter, often confirmed using assays like the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB). nih.govmdpi.com Molecular docking studies help to understand how these compounds interact with target enzymes, revealing key interactions like π–π stacking and hydrogen bonding. mdpi.com

The indole scaffold, central to homotryptophan, is a cornerstone in the development of new anticancer agents. nih.govnih.gov In cancer drug discovery, nitrogen-based heterocyclic compounds are a major source of biologically active molecules. nih.gov

Cancer Treatments: Researchers have synthesized numerous indole derivatives and evaluated their anticancer potential. For example, novel homocamptothecin (B1245609) derivatives have been designed and synthesized, showing potent antitumor activities. nih.govnih.gov These compounds function as Topoisomerase I (Topo I) inhibitors. nih.gov Indole-based sulfonamides, pyrazoline derivatives, and indole-chalcone compounds have also been developed and tested for their cytotoxic effects against various human cancer cell lines, including breast (MCF-7, MDA-MB-468), cervical (HeLa), and liver (HepG2) cancer lines. mdpi.comnih.govnih.gov The design of these molecules often involves incorporating other chemical groups to enhance their therapeutic properties, with structure-activity relationship (SAR) studies indicating that specific substitutions, such as a p-chlorophenyl group, can significantly increase cytotoxicity. nih.govnih.gov

Hormone Replacement Therapy Context: While direct studies linking D,L-homotryptophan to hormone replacement therapy (HRT) are limited, research has shown that HRT can affect the metabolism of tryptophan. nih.gov A study on postmenopausal women found that HRT significantly reduced levels of kynurenic acid and N-acetylkynurenine, which are metabolites in the tryptophan-kynurenine pathway. nih.gov These reductions were associated with decreased progression of atherosclerosis, suggesting an indirect link between hormonal status, tryptophan metabolism, and cardiovascular health. nih.gov The hypothalamus, a key region for regulating neuroendocrine function, is known to be affected by gender-affirming hormone therapy, which can influence its volume and the risk for psychiatric disorders like depression. nih.gov

The versatile indole scaffold of homotryptophan allows for its application in designing treatments for a range of specific diseases.

Atherosclerosis: As mentioned, HRT has been found to reduce plasma metabolites of the tryptophan-kynurenine pathway, and these lower metabolite levels are associated with decreased progression of carotid artery intima-media thickness (CIMT), a marker for atherosclerosis. nih.gov This finding suggests that modulating tryptophan metabolism could be a therapeutic strategy for atherosclerosis in certain populations. nih.gov

Osteoporosis and Tuberculosis: There is a demonstrated link between tuberculosis (TB) and an increased risk of osteoporosis and related fractures. nih.gov The inflammatory state induced by TB can accelerate bone resorption. nih.gov Furthermore, some TB medications, such as isoniazid, may contribute to osteoporosis by inducing a vitamin B6 deficiency, which impairs collagen cross-linking in bone formation. nih.gov This connection highlights a potential area for therapeutic intervention. While direct research is sparse, the development of new anti-TB agents often involves exploring novel chemical scaffolds. nih.gov If a homotryptophan-based compound were identified as a hit against Mycobacterium tuberculosis, its development could also consider its potential effects on bone metabolism.

Cancer: The design of indole-based anticancer agents is an extensive field of research. Molecules incorporating the indole nucleus are developed to target various mechanisms of cancer progression. researchgate.net These include inhibiting tubulin polymerization, acting as topoisomerase inhibitors, and targeting specific signaling pathways like the PI3K/AKT/mTOR pathway, which is crucial for cancer cell growth and survival. mdpi.comnih.gov Novel indole derivatives have been synthesized and shown to be effective against a wide range of cancer cell lines, including those for breast, lung, and leukemia. researchgate.netmdpi.comnih.gov

Hit-to-Lead Processes Utilizing Homotryptophan Scaffolds

The hit-to-lead (H2L) stage is a critical phase in drug discovery that aims to refine initial "hits" from high-throughput screening (HTS) into more promising "lead" compounds. drugtargetreview.comupmbiomedicals.com This process involves optimizing the chemical structure of a hit to improve its potency, selectivity, and drug-like properties. upmbiomedicals.comucl.ac.uk

A compound featuring a homotryptophan scaffold, if identified as a hit, would undergo a rigorous H2L process. Medicinal chemists and computational scientists would group the hit with other structurally similar compounds to establish a preliminary structure-activity relationship (SAR). drugtargetreview.com The goal is to identify the essential molecular features responsible for the desired biological activity. upmbiomedicals.com

Computational methods are integral to this process. For instance, in a search for new anti-tuberculosis agents, a cheminformatics clustering approach was used to group hits based on their chemical scaffolds. nih.gov This allowed researchers to explore the chemical space around the most promising scaffolds by selecting commercially available analogs for further testing. nih.gov A similar strategy could be applied to a homotryptophan scaffold. By making targeted chemical modifications—such as altering substituents on the indole ring or the amino acid side chain—researchers can work to improve key parameters like ligand efficiency and metabolic stability while minimizing off-target effects. drugtargetreview.comucl.ac.uk This iterative cycle of design, synthesis, and testing is aimed at producing a lead compound with a balanced profile of potency, selectivity, and favorable pharmacokinetic properties, making it a viable candidate for lead optimization and eventual clinical development. upmbiomedicals.com

Preclinical Investigations and Cellular Assays

Preclinical evaluation is essential to characterize the biological activity of new drug candidates. nih.gov This stage involves a variety of in vitro and in vivo studies, with cellular assays being a fundamental component for assessing a compound's effect on cells.

Cell proliferation assays are widely used in preclinical research, particularly in oncology, to determine the cytotoxic or antiproliferative effects of new compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used for this purpose. nih.gov It measures the metabolic activity of cells, which in many cases correlates with cell viability and proliferation. nih.gov

The MTT assay has been extensively used to evaluate the anticancer potential of various indole-based derivatives. In these studies, cancer cell lines are treated with the synthesized compounds at various concentrations. The assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀ value).

For example, a series of novel indole-based sulfonohydrazides were evaluated against MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cell lines. nih.gov The results showed that the compounds inhibited cell viability in a dose-dependent manner, with one derivative, compound 5f , showing particularly potent inhibition. nih.gov Similarly, other studies have used the MTT assay to screen indole-pyrazoline derivatives and tryptophan-naphthoquinones against a panel of human cancer cell lines, successfully identifying compounds with significant antiproliferative effects. nih.govnih.gov These assays are crucial for identifying the most promising compounds for further development.

Table 1: Antiproliferative Activity (IC₅₀) of Selected Indole Derivatives in Cancer Cell Lines (MTT Assay) This table is interactive. You can sort the data by clicking on the column headers.

Compound ClassSpecific CompoundTarget Cell LineIC₅₀ (µM)Reference
Indole SulfonohydrazideCompound 5fMDA-MB-468 (Breast)8.2 nih.gov
Indole SulfonohydrazideCompound 5fMCF-7 (Breast)13.2 nih.gov
Indole-Pyrazoline DerivativeCompound 33aHeLa (Cervical)15.43 nih.gov
Indole SulfonohydrazideCompound 5kMCF-7 (Breast)17.3 nih.gov
Indole-Pyrazoline DerivativeCompound 33bHeLa (Cervical)20.53 nih.gov
Thiazolidinone Indole DerivativeCompound 4cT47D (Breast)1.93 researchgate.net
Bcl-2 InhibitorCompound 30A549 (Lung)0.73 mdpi.com
Bcl-2 InhibitorCompound 30MCF-7 (Breast)0.83 mdpi.com

Cytokine Production Modulation

This compound and its analogs can indirectly modulate cytokine production, primarily through their interaction with the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). frontiersin.orgpatsnap.com IDO1 is a key enzyme in the kynurenine (B1673888) pathway that catabolizes the essential amino acid L-tryptophan. frontiersin.orgpatsnap.com In many pathological conditions, particularly in the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of metabolites like kynurenine. frontiersin.orgnih.gov This process creates an immunosuppressive environment by inhibiting the activity of immune cells, such as T-cells and Natural Killer (NK) cells, while promoting regulatory T-cells (Tregs). researchgate.net

The modulation of cytokine production is linked to the influence of tryptophan levels on immune cell function. The expression and activity of IDO1 itself are regulated by specific cytokines. Pro-inflammatory cytokines, particularly Interferon-gamma (IFN-γ), are potent inducers of IDO1. nih.gov Cytokines associated with a T-helper type 1 (Th1) response, such as IL-12, can further enhance IFN-γ-induced tryptophan degradation. nih.gov Conversely, T-helper type 2 (Th2) cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10) can inhibit this process by down-regulating the effects of IFN-γ. nih.gov

By acting as a competitive inhibitor of IDO1, homotryptophan can prevent the degradation of tryptophan. frontiersin.org This action helps to maintain local tryptophan concentrations, thereby preventing the T-cell cycle arrest caused by amino acid starvation and mitigating the immunosuppressive effects driven by IDO1 activity. nih.gov This interference can, in turn, influence the balance of cytokine signaling within a local tissue environment, such as a tumor, potentially restoring the function of effector T-cells which are critical producers of anti-tumor cytokines.

Receptor Antagonism and Selectivity Design

Homotryptophan serves as a valuable chemical scaffold in the design of receptor antagonists, where the goal is to achieve high affinity and selectivity for a specific biological target. Its indole ring and flexible side chain can be modified to optimize interactions within the binding pockets of various receptors.

The Eph-ephrin signaling system, a critical regulator of cell migration and development, has become a significant target in oncology due to its role in tumor growth and angiogenesis. nih.govnih.gov The L-β-homotryptophan moiety has been incorporated into novel antagonists to target Eph receptors.

A notable example is the compound UniPR1447, an antagonist developed from a 3β-hydroxy Δ⁵-cholenic acid scaffold conjugated with L-β-homotryptophan. nih.govacs.org This compound was shown to inhibit both EphA2 and EphB2 receptors with micromolar affinity. nih.govacs.org Biochemical assays demonstrated that UniPR1447 binds reversibly to these receptors, competing with the natural ephrin ligands. nih.govacs.org

Crucially, the homotryptophan component of these antagonists provides a site for chemical modification to achieve selectivity. Research has shown that an accessory binding pocket exists in the EphA2 receptor that is not present in EphB2. nih.govacs.org By synthesizing derivatives with substitutions on the indole nitrogen of the L-β-homotryptophan moiety, researchers were able to design antagonists that selectively target the EphA2 receptor over EphB2. nih.govacs.org This strategy highlights how the homotryptophan structure can be exploited to improve the selectivity profile of a drug candidate.

Binding Affinity of a Homotryptophan-Based Antagonist
CompoundTarget ReceptorBinding Affinity (Ki)Reference
UniPR1447EphA21.4 µM nih.govacs.org
EphB22.6 µM nih.govacs.org

This compound can modulate T-cell activity indirectly, not by binding to the T-cell receptor (TCR) itself, but by inhibiting the IDO1 enzyme that controls tryptophan availability. frontiersin.orgnih.gov T-cell activation and proliferation, which are initiated by TCR signaling, are highly dependent on a sufficient supply of essential amino acids, including tryptophan. nih.gov

When IDO1 is overactive in antigen-presenting cells (APCs) or cancer cells, it depletes the local environment of tryptophan. patsnap.com T-cells attempting to activate in this tryptophan-deficient milieu undergo cell cycle arrest, typically in the mid-G1 phase. nih.gov While this arrest halts their proliferation, the T-cells may still be capable of some protein synthesis and cytokine secretion, such as IL-2 and IFN-γ. nih.gov However, to exit this arrested state and continue activation, the T-cells require a second signal from the TCR in the presence of tryptophan. nih.gov

By acting as an IDO1 inhibitor, this compound can prevent this tryptophan depletion. This action preserves the ability of T-cells to proliferate in response to TCR stimulation, effectively modulating the outcome of TCR signaling from a state of arrest to one of full activation. This mechanism is a central strategy in cancer immunotherapy, aiming to overcome the immunosuppressive shield created by tumors. patsnap.comresearchgate.net

Pharmacokinetic and Physicochemical Property Optimization

The pharmacokinetic and physicochemical properties of a drug candidate are critical for its success. This compound possesses a defined set of properties that can be optimized through medicinal chemistry.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂O₂ nih.govscbt.com
Molecular Weight218.25 g/mol nih.govscbt.com
CAS Number6245-92-7 / 26988-87-4 nih.govscbt.com
XLogP3-0.8 nih.govnih.gov

The XLogP3 value of -0.8 suggests that this compound is a relatively hydrophilic compound. nih.govnih.gov While this can be advantageous for solubility, modifications are often required to improve other pharmacokinetic parameters like cell permeability and metabolic stability.

Optimization of these properties is a key aspect of drug development. For instance, in the development of EphA2 receptor antagonists, the L-β-homotryptophan moiety was chemically altered. The synthesis of an N-sulfonylphenyl derivative was pursued to exploit an accessory binding pocket in the receptor. acs.org This modification not only improved receptor selectivity (a pharmacodynamic property) but also inherently altered the physicochemical characteristics of the parent compound, demonstrating a strategy for property optimization to achieve a desired biological effect. acs.org Furthermore, studies with related tryptophan analogs, such as 1-methyl-L-tryptophan, involve detailed pharmacokinetic analysis, including the determination of plasma concentration and half-life, to understand their behavior in a biological system. nih.gov

Biochemical Assays for Drug Efficacy and Specificity

A variety of biochemical assays are essential for evaluating the efficacy and specificity of drug candidates derived from or related to this compound. These assays provide quantitative data on how a compound interacts with its target and affects cellular pathways.

Biochemical Assays in Drug Evaluation
Assay TypePurposeExample ApplicationReference
Competitive Binding AssaysDetermine binding affinity (Ki) and IC₅₀ values of an inhibitor.Measuring the affinity of UniPR1447 for EphA2/EphB2; Determining IC₅₀ of IDO1 inhibitors. nih.govnih.govacs.org
Enzyme Activity AssaysMeasure the direct inhibitory effect on enzyme catalytic activity.Assessing the inhibition of tryptophan degradation by IDO1. nih.gov
Cell-Based Receptor Phosphorylation AssaysMeasure the activation or inhibition of receptor tyrosine kinases in a cellular context.Monitoring the phosphorylation status of EphB2 after treatment with an antagonist. mdpi.com
T-Cell Proliferation Assays (e.g., Thymidine Incorporation)Quantify the rate of T-cell division to assess immunomodulatory effects.Evaluating the ability of an IDO1 inhibitor to reverse tryptophan-depletion-induced T-cell arrest. nih.gov
Cytokine Secretion Assays (e.g., ELISA)Measure the production of specific cytokines by immune cells.Assessing changes in IFN-γ or IL-2 secretion from T-cells following treatment. nih.gov
X-ray CrystallographyDetermine the three-dimensional structure of a drug-target complex.Visualizing how a peptide antagonist binds to the ligand-binding cleft of the EphB2 receptor. researchgate.net

These assays are fundamental to the drug discovery process. For example, competitive binding assays were used to establish the Kᵢ values of the homotryptophan-containing antagonist UniPR1447 against EphA2 and EphB2. nih.govacs.org Cell-based assays that measure receptor phosphorylation are used to confirm that binding translates into functional inhibition within a living cell. mdpi.com For immunomodulatory agents targeting the IDO1 pathway, T-cell proliferation and cytokine secretion assays provide direct evidence of the compound's ability to restore immune function. nih.gov Finally, structural biology techniques like X-ray crystallography can reveal the precise molecular interactions between a drug and its target, guiding further optimization. researchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Biological Functions of D,L-Homotryptophan

While this compound is primarily known as a synthetic building block, future research will likely focus on uncovering its intrinsic biological activities and those of its derivatives. biosynth.com The incorporation of ncAAs into peptides and proteins can yield biological therapeutics with enhanced properties. nih.gov Research into tryptophan analogs and derivatives provides a roadmap for these explorations. For instance, various tryptophan derivatives are already applied in medicine, agriculture, and cosmetics, highlighting the potential for homotryptophan-derived compounds in these fields. frontiersin.org

Future investigations may include:

Antimicrobial and Antiparasitic Activity: Analogs of tryptophan have shown the ability to inhibit enzymes and disrupt mitochondrial function in parasites. nih.gov Exploring whether this compound or its derivatives can replicate these effects could lead to new therapeutic agents.

Neurological and Immunomodulatory Roles: Given that D-tryptophan is being investigated for immunomodulatory properties and its role in treating conditions like atherosclerosis and osteoporosis, it is plausible that this compound could be explored for similar applications. frontiersin.org The ability to genetically encode ncAAs offers powerful strategies for manipulating protein properties, which could be used to create proteins that modulate immune responses or neuronal functions. nih.gov

Peptidomimetics and Therapeutic Peptides: Non-canonical amino acids are invaluable in the development of modern therapeutics. nih.gov Integrating this compound into peptide structures could enhance their stability, receptor binding affinity, and pharmacokinetic profiles, making them more effective as drugs. nih.gov The use of ncAAs with unique side chains can generate peptides with structures and functions not achievable with the 20 canonical amino acids. nih.gov

Advanced Computational Methodologies for Ligand Design

Computational chemistry and molecular modeling are set to play a pivotal role in harnessing the potential of this compound. By incorporating ncAAs like homotryptophan into computational design pipelines, researchers can vastly expand the chemical space for creating novel proteins and ligands with high specificity and affinity. meilerlab.orgnih.gov

Key computational approaches include:

Structure-Based Protein Design: Software platforms like Rosetta enable the de novo design of proteins and peptides. meilerlab.orgnih.gov By adding this compound to the library of available building blocks, these programs can design novel protein scaffolds or peptide-based drugs that specifically target disease-related proteins. meilerlab.org This approach has been used to design D-protein inhibitors that are resistant to proteolysis. nih.gov

Ligand Docking and Scoring: Computational screening can predict how well ligands, incorporating the homotryptophan scaffold, will bind to a target protein. This allows for the rapid evaluation of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of proteins and ligands over time. These simulations are crucial for assessing the stability of a protein-ligand complex and understanding the conformational changes that occur upon binding, which is particularly important when designing with flexible ncAAs. nih.gov

Table 1: Advanced Computational Methodologies for Ligand Design
MethodologyDescriptionApplication for this compoundReference
Structure-Based Design (e.g., Rosetta)Uses the 3D structure of a target to design novel proteins or peptides that can bind to it.Designing new peptide therapeutics or protein inhibitors incorporating homotryptophan for enhanced stability or binding. meilerlab.orgnih.gov
Fragment-Based ScreeningIdentifies small chemical fragments that bind to a target, which are then grown or linked to create a potent ligand.Using the indole (B1671886) moiety of homotryptophan as a starting fragment to build more complex and specific drug candidates. youtube.com
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules to understand their dynamic behavior.Assessing the stability of homotryptophan-containing peptides and their binding complexes with target proteins. nih.gov
Thermodynamic Integration (TI)A method to compute free energy differences, often used to accurately predict changes in binding affinity upon mutation.Screening design candidates with incorporated homotryptophan to enhance prediction accuracy for binding affinity. nih.gov

Integration of Homotryptophan in Advanced Materials Science

The indole side chain of tryptophan and its analogs is a versatile functional group for materials science, and this compound is expected to be a valuable addition. nih.govresearchgate.net Its integration into polymers and other materials can impart unique properties.

Smart Hydrogels: Amino acid-based hydrogels are of great interest for biomedical applications due to their biocompatibility and biodegradability. nih.govnih.gov Tryptophan derivatives can self-assemble into hydrogels, driven by π–π stacking and hydrogen bonding. nih.govnih.gov this compound could be used to create novel hydrogels with tailored mechanical properties, stimuli-responsiveness (e.g., to pH), and potential for sustained drug release. nih.govmdpi.com

Functional Polymers: Tryptophan-containing polymers have been synthesized that exhibit fluorescence and pH-induced reversible sol-gel transitions. rsc.orglew.ro The incorporation of this compound into polymer chains via techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization could lead to new materials for sensors, bio-inks, or responsive coatings. rsc.org

Organic Electronics: The electron-rich indole scaffold is used in organic functional materials such as organic light-emitting diodes (OLEDs) and solar cells. nih.gov Derivatives of this compound could be explored as building blocks for novel organic semiconductors.

Role in Diagnostic and Nanotechnology Applications

Nanotechnology provides a powerful platform for diagnostics and therapeutics, and this compound's chemical structure makes it an attractive component for creating advanced nano-constructs. The inherent fluorescence of the indole group is a particularly valuable feature. nih.govmdpi.com

Fluorescent Probes and Biosensors: Indole derivatives are widely used to create fluorescent chemosensors for detecting specific ions (like Zn²⁺, Fe³⁺, or F⁻) in biological and environmental samples. mdpi.comresearchgate.netspectroscopyonline.comnih.gov this compound could serve as the basis for new probes with unique sensitivities or spectral properties for bioimaging in living cells. mdpi.comspectroscopyonline.com

Functionalized Nanoparticles for Imaging and Therapy: Tryptophan has been successfully conjugated to nanoparticles to create agents for targeted cancer therapy and diagnosis (theranostics). nih.govnih.gov For example, tryptophan-functionalized gold nanoparticles have been used for deep UV imaging of cells, while magnetic nanoparticles conjugated with tryptophan can target tumors overexpressing specific amino acid transporters. nih.govnih.gov this compound could be used to create similar bimodal diagnostic agents, potentially for use in magnetic resonance imaging (MRI) and fluorescence imaging. rsc.org

Carbon Quantum Dots (CQDs): Biocompatible CQDs synthesized from tryptophan have shown the ability to selectively target cancer cells, generate reactive oxygen species (ROS) for therapy, and provide fluorescent imaging. nih.govnih.gov Using this compound as a precursor could modulate the optical and therapeutic properties of these theranostic nanoparticles.

Table 2: Nanotechnology Platforms and Diagnostic Applications
Nanotechnology PlatformDescriptionPotential Role of this compoundReference
Carbon Quantum Dots (CQDs)Small, fluorescent carbon-based nanoparticles synthesized from organic precursors.Serves as a biocompatible precursor for theranostic CQDs for integrated cancer diagnosis and therapy. nih.govnih.gov
Gold Nanoparticles (AuNPs)Colloidal gold particles used for imaging, sensing, and drug delivery.Functionalization of AuNPs with homotryptophan to create fluorescent nanostructures for cellular imaging. nih.gov
Magnetic Nanoparticles (e.g., SPIONs)Superparamagnetic iron oxide nanoparticles used as contrast agents in MRI and for targeted delivery.Conjugation to create hybrid nanoparticles for bimodal diagnostic imaging (MRI/fluorescence) and tumor targeting. nih.govrsc.org
Fluorescent Organic Nanoparticles (FONs)Nanostructures composed of organic fluorophores used for bioimaging and drug delivery.As a core component or functionalizing agent for multifunctional FONs used in diagnosis and therapy. mdpi.com

This compound in Systems Biology and Multi-Omics Research

Systems biology aims to understand complex biological interactions by integrating data from various 'omics' fields. acs.org Non-canonical amino acids like this compound are powerful tools for probing these systems with high precision. By using genetic code expansion, researchers can site-specifically incorporate an ncAA into a target protein. frontiersin.orgresearchgate.net This allows for the study of protein-protein interactions and the introduction of bio-orthogonal chemical handles for downstream analysis. researchgate.net

The integration of this compound in a multi-omics approach would involve:

Proteomics: Identifying which proteins incorporate this compound and how this modification affects their structure, function, stability, and interactions with other proteins.

Metabolomics: Analyzing how the presence of this compound or its metabolic byproducts alters the cellular metabolome, potentially revealing new metabolic pathways or regulatory mechanisms.

Transcriptomics: Studying changes in gene expression that occur in response to the introduction of this compound, providing insights into cellular stress responses or adaptive mechanisms.

This holistic approach can provide a comprehensive picture of the cellular impact of this ncAA, moving beyond the study of a single target to understanding its effect on the entire biological network.

Table 3: Multi-Omics Fields and Their Relevance to this compound Research
Omics FieldFocus of StudyApplication Example
GenomicsThe complete set of DNA, including all genes.Engineering the genetic code to reassign a codon for this compound incorporation.
TranscriptomicsThe complete set of RNA transcripts.Measuring how the introduction of homotryptophan affects the expression levels of all genes in a cell.
ProteomicsThe entire set of proteins expressed by a genome.Identifying proteins where homotryptophan has been incorporated and studying its effect on protein-protein interaction networks.
MetabolomicsThe complete set of small-molecule chemicals (metabolites).Tracking the metabolic fate of this compound and its impact on cellular metabolic pathways.

Further Development of Biocatalytic Synthetic Routes

While chemical synthesis routes for this compound exist, biocatalysis offers a more environmentally friendly, efficient, and highly selective alternative for producing non-canonical amino acids. nih.gov Future research will focus on developing and optimizing enzymatic pathways for its production.

Key areas for development include:

Enzyme Engineering and Directed Evolution: Nature's enzymes can be engineered to improve their efficiency and expand their substrate scope. nih.gov Enzymes like tryptophan synthase (TrpS), which can generate complexity from simple substrates, are prime targets for engineering to accept the precursors of homotryptophan. nih.govresearchgate.net

Novel Biocatalytic Cascades: Combining multiple enzymes in a one-pot reaction can create highly efficient synthetic pathways. nih.gov For example, a cascade involving an ammonia (B1221849) lyase or an engineered aminotransferase could be designed for the asymmetric synthesis of the D- or L-enantiomer of homotryptophan with high purity. nih.govnih.gov

Discovery of New Enzymes: Mining genomic databases can uncover new enzymes with novel catalytic activities. nih.gov Searching for enzymes that act on substrates structurally similar to homotryptophan precursors could yield new biocatalysts for its synthesis.

Table 4: Key Enzymes in Biocatalytic Synthesis of Amino Acids
Enzyme ClassReaction CatalyzedRelevance to Homotryptophan SynthesisReference
Aminotransferases (Transaminases)Transfer of an amino group from a donor molecule to a keto acid, creating a new amino acid.Can be engineered for the stereoselective synthesis of D- or L-homotryptophan from its corresponding α-keto acid. nih.gov
Ammonia LyasesCatalyze the addition of ammonia to a double bond, forming an amino acid.Can be redesigned to use different nucleophiles and electrophiles for the synthesis of various ncAAs. researchgate.net
Tryptophan Synthase (TrpS)Typically catalyzes the final step in tryptophan biosynthesis. The β-subunit can be engineered to react with various nucleophiles.Can be engineered to couple an indole derivative with a longer side chain to form homotryptophan. nih.govresearchgate.net
Imine Reductases (IREDs)Catalyze the reduction of imines to amines, a key step in reductive amination.Useful for synthesizing N-substituted amino acids, a potential derivatization route for homotryptophan. nih.gov

Q & A

Q. How can researchers leverage contradictory literature to refine hypotheses about this compound’s mechanisms?

  • Methodological Answer : Perform systematic reviews to map conflicting evidence (e.g., cytokine modulation vs. no effect). Use funnel plots to assess publication bias. Design follow-up studies targeting under-explored variables (e.g., redox state, co-treatment with antioxidants) .

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